2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one
Description
This compound features a hexahydroquinazolin-4-one core substituted with a [(2-chloro-6-fluorophenyl)methyl]sulfanyl group. The chloro and fluoro substituents on the phenyl ring enhance lipophilicity and electronic effects, which may improve binding affinity and metabolic stability compared to unsubstituted analogs .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2OS/c16-11-5-3-6-12(17)10(11)8-21-15-18-13-7-2-1-4-9(13)14(20)19-15/h3,5-6H,1-2,4,7-8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRLOFYSCJVIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or similar reagents under acidic or basic conditions.
Introduction of the Chloro-Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a chloro-fluorobenzyl halide reacts with the quinazolinone intermediate.
Attachment of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it may interact with enzymes or receptors involved in key biological processes, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Hexahydroquinazolin-4-one Derivatives with Sulfanyl Substituents
a. N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide
- Structure : Shares the hexahydroquinazolin-4-one core but substitutes the sulfanyl group with a fluorophenyl-linked butanamide chain.
- Activity : Exhibits potent inhibition of MMP-9 (KD = 320 nM), disrupting interactions between proMMP-9 and integrins (α4β1, CD44) .
b. 2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one
Hexahydroquinazolin-4-one Derivatives with Heterocyclic Substituents
a. 2-(4-Methylpiperazin-1-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
- Structure : Piperazinyl group replaces the sulfanyl substituent.
- Activity: Co-crystallized with TNKS2, indicating direct interaction with the adenosine-binding pocket .
- Comparison : The target compound’s sulfanyl group may engage in different hydrogen-bonding or hydrophobic interactions compared to the basic piperazine, altering target selectivity.
Amino-Substituted Analogs
a. 2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
- Structure : Cyclohexylamine substituent.
- Properties : Enhanced solubility due to the protonated amine but reduced membrane permeability .
- Comparison : The target compound’s neutral chloro-fluorophenyl group may offer better blood-brain barrier penetration, critical for CNS-targeted therapies.
b. 2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
Key Data Table: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
